molecular formula C21H32N2O4S3 B7432231 N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide

Katalognummer B7432231
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: XHXXFBKNDXOCHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Wirkmechanismus

The mechanism of action of N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. When BTK is inhibited, the downstream signaling cascade is also suppressed, leading to the inhibition of B-cell activation and proliferation. This can be beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of BTK, with an IC50 value of 0.85 nM. In vivo studies have also shown that this compound can effectively inhibit BTK activity in animal models. Additionally, this compound has shown good selectivity towards BTK, with minimal off-target effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide in lab experiments include its high potency and selectivity towards BTK. This compound can be used to study the role of BTK in various diseases, and its inhibition can lead to the development of new therapeutic strategies. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide. One potential direction is the development of new therapeutic strategies for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to understand the long-term effects of BTK inhibition and the potential side effects of using this compound in humans. Furthermore, the development of new BTK inhibitors with improved potency and selectivity can lead to the development of more effective treatments for various diseases.

Synthesemethoden

The synthesis of N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide involves a multi-step process. The starting material for the synthesis is 2-bromo-4,6-diisopropylphenol, which is reacted with thiophene-2-sulfonyl chloride to form 2-(thiophene-2-sulfonyl)-4,6-diisopropylphenol. This intermediate is then reacted with 1,2-diaminoethane to form N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide. The synthesis of this compound has been optimized to achieve high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results as a BTK inhibitor, which makes it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation.

Eigenschaften

IUPAC Name

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S3/c1-14(2)17-12-18(15(3)4)21(19(13-17)16(5)6)30(26,27)23-10-9-22-29(24,25)20-8-7-11-28-20/h7-8,11-16,22-23H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXXFBKNDXOCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CS2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]ethyl]thiophene-2-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.